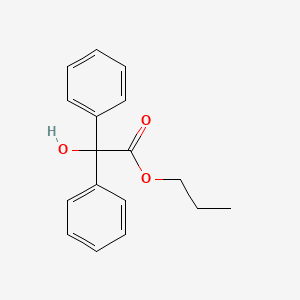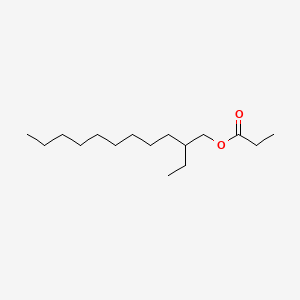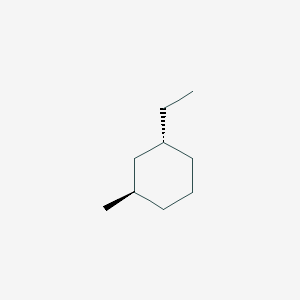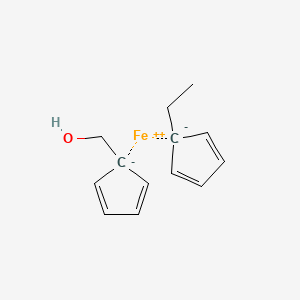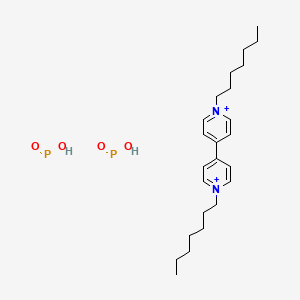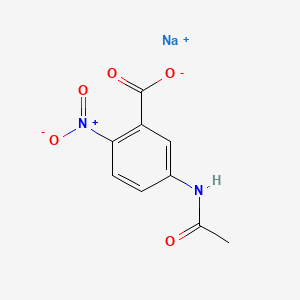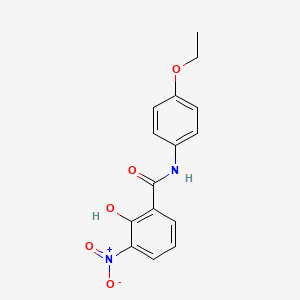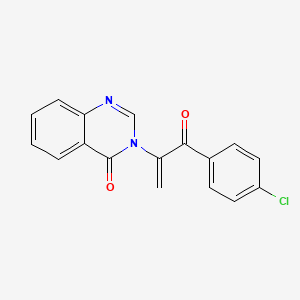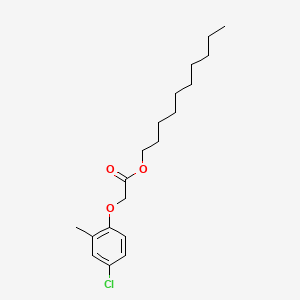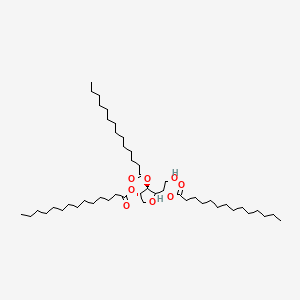
Sorbitan, tritetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, tritetradecanoate is an ester derived from the reaction between sorbitan and tetradecanoic acid (also known as myristic acid). It is a nonionic surfactant commonly used in various industrial applications due to its emulsifying properties. The compound is characterized by its ability to stabilize emulsions, making it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sorbitan, tritetradecanoate typically involves the esterification of sorbitan with tetradecanoic acid. This reaction is catalyzed by an acid catalyst, such as para-toluene sulfonic acid, and is carried out under high-temperature conditions to facilitate the esterification process. The reaction can be represented as follows: [ \text{Sorbitan} + \text{Tetradecanoic Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of sorbitan esters, including this compound, involves the use of continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the esterification process and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tritetradecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into sorbitan and tetradecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sorbitan and tetradecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sorbitan, tritetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of cell culture media and other biological assays due to its biocompatibility.
Medicine: Utilized in the development of drug delivery systems, particularly for hydrophobic drugs, to enhance their solubility and bioavailability.
Industry: Widely used in the formulation of cosmetics, personal care products, and food emulsifiers due to its excellent emulsifying properties.
Mecanismo De Acción
The primary mechanism of action of sorbitan, tritetradecanoate is its ability to reduce the surface tension between two immiscible phases, such as oil and water. This property is due to its amphiphilic nature, where the hydrophilic sorbitan moiety interacts with the aqueous phase, and the hydrophobic tetradecanoic acid moiety interacts with the oil phase. This interaction stabilizes emulsions and prevents the separation of the two phases.
Comparación Con Compuestos Similares
Sorbitan Monostearate: An ester of sorbitan and stearic acid, used as an emulsifier in food and cosmetics.
Sorbitan Tristearate: An ester of sorbitan and three stearic acid molecules, used as a stabilizer in various formulations.
Sorbitan Monolaurate: An ester of sorbitan and lauric acid, used as a surfactant and emulsifier.
Uniqueness: Sorbitan, tritetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. Its specific structure allows it to form stable emulsions with a wide range of oil and water phases, making it particularly valuable in applications requiring robust emulsification.
Propiedades
Número CAS |
80032-90-2 |
|---|---|
Fórmula molecular |
C48H90O8 |
Peso molecular |
795.2 g/mol |
Nombre IUPAC |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-tetradecanoyloxyethyl]-4-tetradecanoyloxyoxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C48H90O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-44(50)54-42(40-49)47-48(56-46(52)39-36-33-30-27-24-21-18-15-12-9-6-3)43(41-53-47)55-45(51)38-35-32-29-26-23-20-17-14-11-8-5-2/h42-43,47-49H,4-41H2,1-3H3/t42-,43+,47-,48-/m1/s1 |
Clave InChI |
MTHNXRAYKHQOHR-UBNRVJQBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



